An In-depth Technical Guide to Tris(3-isopropylphenyl) phosphate: Physical and Chemical Properties
An In-depth Technical Guide to Tris(3-isopropylphenyl) phosphate: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(3-isopropylphenyl) phosphate (B84403) is an organophosphate ester that, along with its isomers and related compounds, finds application as a flame retardant and plasticizer. This technical guide provides a comprehensive overview of the physical and chemical properties of Tris(3-isopropylphenyl) phosphate, with a particular focus on the meta-isomer. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by consolidating key data, outlining experimental methodologies for property determination, and visualizing relevant chemical and biological pathways. The information presented is crucial for understanding the compound's behavior, potential applications, and toxicological profile.
Chemical Identity and Physical Properties
Tris(3-isopropylphenyl) phosphate is one of three positional isomers of tris(isopropylphenyl) phosphate. It is important to distinguish the properties of the specific isomer from those of the technical mixtures, which are often referred to as isopropylated triphenyl phosphate (CAS No. 68937-41-7) and contain a variety of mono-, di-, and tri-isopropylated phenyl phosphates with substitution at the ortho, meta, and para positions[1][2][3].
The physical and chemical properties of Tris(3-isopropylphenyl) phosphate and its related isomers are summarized in the tables below.
Table 1: Chemical Identification of Tris(isopropylphenyl) phosphate Isomers and the Technical Mixture
| Property | Tris(3-isopropylphenyl) phosphate | Tris(2-isopropylphenyl) phosphate | Tris(4-isopropylphenyl) phosphate | Isopropylated triphenyl phosphate (Technical Mixture) |
| IUPAC Name | tris[3-(propan-2-yl)phenyl] phosphate[2] | tris(2-propan-2-ylphenyl) phosphate[4] | tris(4-propan-2-ylphenyl) phosphate | Phenol (B47542), isopropylated, phosphate (3:1)[2] |
| CAS Number | 72668-27-0[1][2][4] | 64532-95-2[4] | 2502-15-0, 26967-76-0[4] | 68937-41-7[1][2] |
| Molecular Formula | C₂₇H₃₃O₄P[2] | C₂₇H₃₃O₄P[4] | C₂₇H₃₃O₄P | Variable (e.g., C₂₇H₃₃O₄P for the tris-isopropylated component)[2] |
| Molecular Weight | 452.52 g/mol [5] | 452.5 g/mol [4] | 452.5 g/mol | ~452.52 g/mol (for the tris-isopropylated component) |
Table 2: Physical Properties of Tris(isopropylphenyl) phosphates
| Property | Tris(3-isopropylphenyl) phosphate | Isopropylated triphenyl phosphate (Technical Mixture) |
| Physical State | Data not available for pure isomer; likely a liquid or waxy solid | Clear to amber liquid or yellow waxy solid |
| Melting Point | Data not available | -26°C to -12°C |
| Boiling Point | Data not available | >300°C at 101,325 Pa |
| Density | Data not available | ~1.168 g/cm³ at 20°C |
| Vapor Pressure | ~5.0 x 10⁻⁹ mmHg[5] | Data not available |
| Water Solubility | Data not available | ~0.33 mg/L at 20°C[1] |
| log Kow (Octanol-Water Partition Coefficient) | ~11.7 (Estimated)[5] | ~4.92 - 5.17 |
Experimental Protocols
Synthesis of Tris(3-isopropylphenyl) phosphate
A general method for the synthesis of triaryl phosphates involves the reaction of a phenol with phosphorus oxychloride[1]. For Tris(3-isopropylphenyl) phosphate, 3-isopropylphenol (B134271) would be the starting material.
Protocol:
-
Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a condenser connected to a system to neutralize HCl gas, dissolve three equivalents of 3-isopropylphenol in a dry, inert solvent such as toluene.
-
Addition of Phosphorus Oxychloride: Slowly add one equivalent of phosphorus oxychloride (POCl₃) dropwise to the stirred solution. The reaction is exothermic and should be maintained at a controlled temperature, potentially with a cooling bath.
-
Reaction Completion: After the addition is complete, the reaction mixture is typically heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, the mixture is cooled. The crude product is washed sequentially with dilute hydrochloric acid, dilute sodium hydroxide (B78521) solution, and water to remove unreacted starting materials and byproducts.
-
Purification: The final product is purified by vacuum distillation or column chromatography to yield pure Tris(3-isopropylphenyl) phosphate.
Caption: Synthesis workflow for Tris(3-isopropylphenyl) phosphate.
Determination of Physical Properties
The melting point of a solid organic compound can be determined using a capillary tube method.
Protocol:
-
Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., a Thiele tube with mineral oil or a melting point apparatus with a heated block).
-
Heating and Observation: The heating bath is heated slowly and steadily. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.
For a high-boiling liquid like Tris(3-isopropylphenyl) phosphate, the boiling point is typically determined under reduced pressure to prevent decomposition.
Protocol:
-
Apparatus Setup: A small amount of the liquid is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned so that the bulb is just below the side arm leading to the condenser.
-
Heating: The flask is heated gently in a heating mantle.
-
Observation: The temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask is recorded as the boiling point at that specific pressure.
The solubility of Tris(3-isopropylphenyl) phosphate in water and organic solvents can be determined following OECD Guideline 105[6][7][8][9].
Protocol (Flask Method for substances with solubility > 10⁻² g/L):
-
Equilibration: An excess amount of the substance is added to a known volume of the solvent (e.g., water or an organic solvent) in a flask. The flask is then agitated at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The mixture is allowed to stand to allow for phase separation. If necessary, centrifugation or filtration is used to separate the saturated solution from the undissolved substance.
-
Analysis: The concentration of the substance in the clear, saturated solution is determined using a suitable analytical method, such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods for Isomer Separation and Quantification
The analysis of isopropylated triphenyl phosphates in various matrices often requires the separation and quantification of different isomers.
Analytical Workflow:
-
Sample Preparation: This involves extraction of the analytes from the sample matrix (e.g., environmental samples, biological tissues) using an appropriate solvent, followed by cleanup steps such as solid-phase extraction (SPE) to remove interfering substances[1][10].
-
Instrumental Analysis: The cleaned-up extract is then analyzed by GC-MS or LC-MS/MS[10]. Gas chromatography is well-suited for separating the different isomers based on their boiling points and polarities. Mass spectrometry provides sensitive and selective detection and quantification.
-
Quantification: Quantification is typically performed using an internal standard method, where a known amount of a labeled analogue (e.g., deuterated or ¹³C-labeled) is added to the sample before extraction.
Caption: Analytical workflow for isomer separation and quantification.
Biological Activity and Potential Signaling Pathways
Organophosphate flame retardants, including isopropylated triphenyl phosphates, are recognized as emerging environmental contaminants with potential endocrine-disrupting and neurotoxic effects[11][12][13][14][15][16][17][18][19][20].
Endocrine Disruption
Studies have shown that some organophosphate flame retardants can interfere with steroidogenesis, the process of hormone synthesis[11][13]. For example, in Leydig cells, these compounds have been observed to affect mitochondrial activity and the expression of genes involved in progesterone (B1679170) biosynthesis[11][13]. This can lead to altered levels of sex hormones, potentially impacting reproductive health.
Neurotoxicity
The neurotoxic potential of organophosphate esters is a significant concern. While their mechanism of action can differ from organophosphate pesticides, some have been shown to induce neurotoxicity[16][17][18][19][20]. Potential mechanisms include the induction of oxidative stress, interference with neurotransmitter systems (such as the dopaminergic system), and activation of signaling pathways like the p38-MAPK pathway, which is involved in cellular responses to stress[16].
Caption: Potential signaling pathways affected by T3IPP.
Conclusion
Tris(3-isopropylphenyl) phosphate is a compound with distinct properties that can differ from the more commonly studied technical mixtures of isopropylated triphenyl phosphates. This guide has provided a consolidated source of its known physical and chemical characteristics, detailed experimental protocols for their determination, and an overview of the analytical methods for its identification and quantification. Furthermore, the potential biological activities and associated signaling pathways have been highlighted, underscoring the importance of further research into the specific toxicological profile of this isomer. The information and visualizations presented herein are intended to be a valuable resource for scientists and researchers working with this and related compounds.
References
- 1. series.publisso.de [series.publisso.de]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. getenviropass.com [getenviropass.com]
- 4. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. acri.gov.tw [acri.gov.tw]
- 7. filab.fr [filab.fr]
- 8. Water Solubility | Scymaris [scymaris.com]
- 9. oecd.org [oecd.org]
- 10. researchgate.net [researchgate.net]
- 11. Organophosphate Flame Retardants Act as Endocrine-Disrupting Chemicals in MA-10 Mouse Tumor Leydig Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Organophosphate-induced delayed neurotoxicity of triarylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
